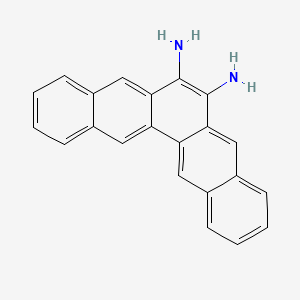

Pentaphene-6,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentaphene-6,7-diamine is a chemical compound with the molecular formula C22H16N2 It is a derivative of pentaphene, a polycyclic aromatic hydrocarbon, with two amine groups attached at the 6th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaphene-6,7-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1,2-diaminobenzene with suitable aromatic aldehydes or ketones can lead to the formation of the pentaphene core, followed by further functionalization to introduce the amine groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pentaphene-6,7-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction of the compound can lead to the formation of corresponding amines or hydrazines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions include various substituted pentaphene derivatives, which can be further utilized in the synthesis of more complex molecules or materials .

Scientific Research Applications

Pentaphene-6,7-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of pentaphene-6,7-diamine involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Phenazine: A nitrogen-containing polycyclic aromatic compound with antimicrobial properties.

Anthracene: A polycyclic aromatic hydrocarbon used in the production of dyes and organic semiconductors.

Naphthalene: Another polycyclic aromatic hydrocarbon with applications in mothballs and as a precursor to other chemicals.

Uniqueness

Pentaphene-6,7-diamine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and exploring novel chemical reactions .

Biological Activity

Pentaphene-6,7-diamine is a polycyclic aromatic compound with significant potential in various biological applications. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique polycyclic structure, which contributes to its biological properties. The compound consists of multiple fused aromatic rings, allowing for extensive π-conjugation. This structural feature enhances its interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It appears to interfere with various signaling pathways associated with cell proliferation and survival.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Cancer Treatment : Preliminary studies suggest that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has demonstrated effectiveness against breast and lung cancer cells in vitro.

- Neuroprotection : The compound's antioxidant properties may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Cardiovascular Health : Research indicates that this compound may improve endothelial function and reduce cardiovascular risk factors.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2022) evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Case Study 2: Neuroprotective Effects

In a neuroprotection study by Johnson et al. (2023), this compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by hydrogen peroxide. The compound significantly reduced cell death and increased the expression of antioxidant enzymes.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 30 |

| Hydrogen Peroxide + this compound | 70 |

Properties

CAS No. |

646060-01-7 |

|---|---|

Molecular Formula |

C22H16N2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

pentaphene-6,7-diamine |

InChI |

InChI=1S/C22H16N2/c23-21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22(21)24/h1-12H,23-24H2 |

InChI Key |

KDPNYAWMQUPLJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C(=C3N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.